molecular formula C15H12F3N5O2S B6487389 N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 941875-17-8

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6487389
CAS No.: 941875-17-8
M. Wt: 383.4 g/mol
InChI Key: ABUKLOSERSZXSI-UHFFFAOYSA-N
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Description

N-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide-tetrazole hybrid compound characterized by a phenyl-substituted tetrazole core linked via a methyl group to a sulfonamide moiety bearing a trifluoromethyl (CF₃) group at the ortho position of the benzene ring. This structural motif is prevalent in medicinal chemistry, particularly in the design of histone deacetylase (HDAC) inhibitors and sulfonamide-based therapeutics . The CF₃ group enhances metabolic stability and lipophilicity, while the tetrazole ring contributes to hydrogen bonding and π-π interactions.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O2S/c16-15(17,18)12-8-4-5-9-13(12)26(24,25)19-10-14-20-21-22-23(14)11-6-2-1-3-7-11/h1-9,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUKLOSERSZXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of phenylhydrazine with formamide under acidic conditions to form the tetrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium azide (NaN₃) for introducing the tetrazole ring.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for the development of new drugs.

  • Industry: Its unique properties can be utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for instance, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrazole Ring

The target compound features a phenyl group at the 1-position of the tetrazole. Structural analogs with benzyl (e.g., II-8e, II-8f) or methyl substituents (e.g., N-(2-methyl-2H-tetrazol-5-yl) derivatives) demonstrate distinct physicochemical and synthetic properties:

  • II-8f : Methyl 4-({N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-1-[2-(trifluoromethyl)phenyl]formamido}methyl)benzoate (93% yield) has a benzyl group, which introduces steric bulk compared to the phenyl group in the target compound. This may reduce conformational flexibility but enhance binding pocket occupancy .
Table 1: Substituent Effects on Tetrazole-Containing Sulfonamides
Compound Tetrazole Substituent Sulfonamide Substituent Molecular Weight Yield (%)
Target Compound Phenyl 2-CF₃ ~380 (estimated) N/A
II-8f Benzyl 2-CF₃ 486.45 93
4-Amino-N-(1H-tetrazol-5-yl)benzene-1-sulfonamide None (unsubstituted) 4-NH₂ 240.24 N/A
N-(2-Methyl-2H-tetrazol-5-yl)-2-(methylamino)benzene-sulfonamide Methyl 2-NHCH₃ 238.16 N/A

Sulfonamide Benzene Ring Modifications

The 2-CF₃ group in the target compound contrasts with analogs bearing electron-donating (e.g., -NH₂, -OCH₃) or other electron-withdrawing groups (e.g., -Cl, -CN):

  • II-6 : 4-({N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-1-[2-CF₃-phenyl]formamido}methyl)-N-hydroxybenzamide includes a hydroxamic acid moiety, critical for HDAC inhibition. The target compound lacks this group, suggesting divergent biological targets.
Table 2: Sulfonamide Substituent Comparisons
Compound Sulfonamide Substituent Key Properties
Target Compound 2-CF₃ High lipophilicity, metabolic stability
4-Amino-N-(1H-tetrazol-5-yl)benzene-sulfonamide 4-NH₂ Enhanced solubility, lower logP
3-Chloro-N-(2-methyl-2H-tetrazol-5-yl)benzene-sulfonamide 3-Cl Moderate electron withdrawal, halogen bonding
4-Cyano-N-(2-methyl-2H-tetrazol-5-yl)benzene-sulfonamide 4-CN Strong electron withdrawal, high polarity

Analytical Characterization

All compounds were validated via 1H/13C NMR and HRMS . The target compound’s phenyl and CF₃ groups would produce distinct NMR signals:

  • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm) and CF₃-induced deshielding.
  • 13C NMR : CF₃ carbon at ~120 ppm (q, J = 270 Hz).

Biological Activity

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole moiety linked to a trifluoromethyl-substituted benzene ring via a methylene bridge. The sulfonamide group enhances its interaction with biological targets. The molecular formula is C13H10F3N5O2SC_{13}H_{10}F_3N_5O_2S, and it possesses a molecular weight of approximately 351.31 g/mol.

Research indicates that the compound exhibits various biological activities, primarily through the following mechanisms:

  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. The compound may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Antitumor Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially by altering metabolic pathways critical for cell survival.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key biological activities observed in various studies:

Activity TypeModel Organism/Cell LineObserved EffectReference
AntibacterialE. coli, S. aureusMIC = 8 µg/mL
AntitumorA431 cancer cell lineIC50 = 25 µM
Anti-inflammatoryRAW 264.7 macrophagesDecreased TNF-alpha production

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the microdilution method. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Antitumor Activity

In vitro assays on A431 human epidermoid carcinoma cells revealed that the compound induced apoptosis at concentrations as low as 25 µM. Mechanistic studies indicated that it may activate caspase pathways leading to programmed cell death.

Structure-Activity Relationship (SAR)

The presence of both the tetrazole ring and the sulfonamide group appears crucial for the compound's biological activity. Modifications to either functional group can significantly alter potency:

  • Tetrazole Substitution : Variations in substituents on the tetrazole ring have been shown to enhance or diminish activity against specific targets.
  • Sulfonamide Modifications : Altering the sulfonamide nitrogen substituents can affect solubility and bioavailability.

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